BenchChemオンラインストアへようこそ!

(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol

Medicinal Chemistry Kinase Inhibitor Synthesis Protecting Group Strategy

(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol (CAS 1171920-61-8, MFCD12922796) is a heterobifunctional furo[3,2-b]pyridine intermediate featuring a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the C2 position and a free hydroxymethyl group at the C6 position of the fused bicyclic core. The furo[3,2-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, validated as a core pharmacophore for highly selective cdc-like kinase (CLK) inhibitors and Hedgehog pathway modulators.

Molecular Formula C15H23NO3Si
Molecular Weight 293.43 g/mol
CAS No. 1171920-61-8
Cat. No. B1521766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
CAS1171920-61-8
Molecular FormulaC15H23NO3Si
Molecular Weight293.43 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)CO
InChIInChI=1S/C15H23NO3Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(9-17)8-16-13/h6-8,17H,9-10H2,1-5H3
InChIKeyFABMDYUQZRCJAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol (CAS 1171920-61-8) — A Differentiated Furo[3,2-b]pyridine Building Block


(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol (CAS 1171920-61-8, MFCD12922796) is a heterobifunctional furo[3,2-b]pyridine intermediate featuring a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the C2 position and a free hydroxymethyl group at the C6 position of the fused bicyclic core [1]. The furo[3,2-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, validated as a core pharmacophore for highly selective cdc-like kinase (CLK) inhibitors and Hedgehog pathway modulators [2]. With a molecular formula of C₁₅H₂₃NO₃Si (MW = 293.43 g/mol), a computed XLogP3-AA of ~2.37, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, this compound occupies a distinct physicochemical space relative to its unprotected and mono-protected analogs [1]. It is supplied as a research chemical at ≥95% purity (typical vendor specification), suitable for use as a synthetic intermediate in multi-step medicinal chemistry programs [1].

Why In-Class Furo[3,2-b]pyridine Building Blocks Cannot Substitute for CAS 1171920-61-8


The furo[3,2-b]pyridine scaffold admits multiple regioisomeric functionalization patterns, each yielding building blocks with fundamentally different synthetic utility. The target compound CAS 1171920-61-8 is distinguished by its orthogonal protection strategy: a TBDMS-protected hydroxymethyl at C2 paired with a free hydroxymethyl at C6 [1]. This contrasts sharply with the commonly available 6-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine (CAS 1171920-21-0), which lacks the C2 hydroxymethyl group entirely, and the fully deprotected furo[3,2-b]pyridin-6-ylmethanol (CAS 227938-34-3), which offers no chemoselective handle for sequential elaboration [2]. Critically, in the context of kinase inhibitor programs that require 2,6-disubstituted furo[3,2-b]pyridines—exemplified by the 3,5-disubstituted analogs reported by Němec et al. targeting CLK1/CLK2 with sub-micromolar IC₅₀ values—the ability to independently functionalize both the C2 and C6 positions is not a convenience but a synthetic necessity [3]. Substitution with a mono-protected or fully deprotected analog would impose additional protection/deprotection steps, increase step count, reduce overall yield, and introduce opportunities for regiochemical ambiguity. The procurement decision for CAS 1171920-61-8 is therefore a decision about synthetic efficiency and regiospecific access to a validated kinase inhibitor chemotype.

Quantitative Differentiation Evidence for (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol


Orthogonal Protection Enables Sequential C2/C6 Functionalization: A Synthetic Efficiency Benchmark

CAS 1171920-61-8 provides an orthogonally differentiated 2,6-disubstituted furo[3,2-b]pyridine that eliminates one discrete protection step and one deprotection step compared to symmetric diol or fully protected analogs. In contrast, the fully deprotected analog furo[3,2-b]pyridin-6-ylmethanol (CAS 227938-34-3) requires sequential protection of the C6-OH prior to C2 elaboration, and 6-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine (CAS 1171920-21-0) requires de novo introduction of functionality at the unsubstituted C2 position [1]. For a representative 4-step synthetic sequence converting these building blocks to a 2,6-bis-functionalized product, CAS 1171920-61-8 requires only 2 operational steps (C6 functionalization then C2 deprotection/functionalization), whereas the fully deprotected analog requires 4 steps (C6 protection, C2 protection, selective C6 deprotection, then C6 functionalization), representing approximately a 2-fold step-count reduction [2]. This translates to an estimated improvement in overall yield based on standard TBDMS protection (typically >90%) and TBAF-mediated deprotection (typically >85%), reducing cumulative yield losses [2][3].

Medicinal Chemistry Kinase Inhibitor Synthesis Protecting Group Strategy

Lipophilicity Tuning Relative to Deprotected Analog: Computed logP Shift of Approximately +1.8 Units

The TBDMS group substantially increases lipophilicity compared to the fully deprotected analog furo[3,2-b]pyridin-6-ylmethanol (CAS 227938-34-3). Computed XLogP3-AA for CAS 1171920-61-8 is approximately 2.37 [1], versus ~0.5 for the fully deprotected analog [2], yielding a ΔlogP of approximately +1.87 units. tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate (CAS 1171920-60-7), which replaces the free C6-OH with a Boc-carbamate, has a molecular weight of 378.54 g/mol and an estimated higher logP owing to the additional tert-butyl group . The intermediate lipophilicity of CAS 1171920-61-8 places it in a logP range (2–3) generally favorable for passive membrane permeability while retaining sufficient polarity for aqueous handling in laboratory-scale synthesis.

Physicochemical Property Profiling Medicinal Chemistry Design Chromatographic Behavior

Hydrogen Bond Acceptor/Donor Profile Differentiation for Supramolecular and Crystallization Applications

The hydrogen bond donor/acceptor profile of CAS 1171920-61-8 (1 HBD, 4 HBA) [1] is intermediate between the fully deprotected analog furo[3,2-b]pyridin-6-ylmethanol (1 HBD, 3 HBA) [2] and analogs such as 2-((tert-butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine (CAS 1171920-42-5, 0 HBD, 3 HBA) . The presence of the free C6-OH as both a donor and acceptor enables intermolecular hydrogen bonding that can facilitate crystallization and X-ray structure determination of synthetic intermediates—a practical advantage during reaction monitoring and intermediate characterization. An increase of 1 HBA relative to the deprotected analog (4 vs. 3) and the presence of 1 HBD compared to 0 in the 6-chloro analog create distinct solubility profiles in polar aprotic solvents such as DMSO and DMF.

Crystal Engineering Solubility Prediction Computational Chemistry

Molecular Weight and Rotatable Bond Differentiation for Fragment-Based Drug Design (FBDD) Prioritization

With a molecular weight of 293.43 Da and 5 rotatable bonds, CAS 1171920-61-8 exceeds the conventional fragment limit (MW < 250 Da) but serves as an advanced intermediate or 'scaffold-elaborated fragment' for lead optimization [1]. By contrast, the parent furo[3,2-b]pyridine core (C₇H₅NO, MW 119.12 Da) is a true fragment but lacks synthetic handles, while fully deprotected furo[3,2-b]pyridin-6-ylmethanol (MW 149.15 Da, 1 rotatable bond) [2] falls within the fragment range but offers only a single functionalization point. The 5-rotatable-bond count of CAS 1171920-61-8 provides conformational flexibility that can be exploited in target binding while the TBDMS group serves as a large lipophilic moiety for initial SAR exploration of hydrophobic pockets—a strategy employed in the CLK/HIPK inhibitor series reported in Eur. J. Med. Chem. (2021) [3].

Fragment-Based Drug Discovery Lead Optimization Property-Based Design

Validated Scaffold Context: Furo[3,2-b]pyridine Core Demonstrates Sub-Micromolar CLK Inhibition and >100-Fold Selectivity Over Off-Target Kinases

While biological activity is not reported for CAS 1171920-61-8 itself, its furo[3,2-b]pyridine core has been validated as a privileged scaffold in the peer-reviewed literature. Němec et al. (2019) reported that 3,5-disubstituted furo[3,2-b]pyridines achieved sub-micromolar IC₅₀ values against CLK1 and CLK2 with >100-fold selectivity over a panel of off-target kinases [1]. The follow-up publication by Hylsová et al. (2021) demonstrated that optimized 3,5-disubstituted analogs bearing substituents accessible via the C2 and C6 handles (as in CAS 1171920-61-8) inhibited CLK1 with IC₅₀ values in the low nanomolar range and HIPK2 with comparable potency, while maintaining selectivity against DYRK1A [2]. These data provide class-level validation that the furo[3,2-b]pyridine scaffold—and by logical extension, building blocks enabling its regiospecific 2,6-functionalization—is relevant to kinase drug discovery programs.

Kinase Selectivity Profiling CLK Inhibition Hedgehog Pathway Modulation

Priority Application Scenarios for (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol Based on Differentiated Evidence


Regiospecific Synthesis of 2,6-Disubstituted Furo[3,2-b]pyridine Kinase Inhibitor Libraries

For medicinal chemistry teams developing CLK, HIPK, or DYRK family kinase inhibitors, CAS 1171920-61-8 provides the most direct entry to 2,6-disubstituted furo[3,2-b]pyridines [1]. The orthogonal protection strategy eliminates the need for a separate C6 protection step, enabling chemoselective functionalization of the free C6-hydroxymethyl group (e.g., oxidation to aldehyde, Mitsunobu coupling, or conversion to leaving group) while the C2-TBDMS remains intact. This synthetic efficiency gain of approximately 2-fold in step count relative to starting from the fully deprotected analog [2] directly accelerates SAR exploration of the validated 2,6-disubstituted chemotype reported by Hylsová et al. (2021) [3].

Fragment Elaboration and Property-Based Lead Optimization Programs

CAS 1171920-61-8 occupies a strategic property space (MW 293.43 Da, logP ~2.37, 1 HBD, 4 HBA) that bridges the gap between fragment-sized starting points (MW <250 Da) and lead-like compounds [1]. Programs transitioning from fragment hit identification to lead optimization can procure this building block as a pre-validated scaffold-elaborated intermediate, exploiting the TBDMS group as a lipophilic probe for hydrophobic pocket engagement while retaining the free C6-OH as a handle for vector diversification [2]. The 5-rotatable-bond count provides sufficient conformational flexibility for target adaptation without incurring the entropic penalty of fully flexible linear linkers.

Crystallization-Enabled Intermediate Characterization in Multi-Step Synthesis

The balanced hydrogen bond donor/acceptor profile (1 HBD, 4 HBA) and intermediate lipophilicity (logP ~2.37) of CAS 1171920-61-8 facilitate crystallization of synthetic intermediates, a critical requirement for X-ray crystallographic characterization in structure-guided drug design [1][2]. Compared to the 6-chloro analog (0 HBD, limited hydrogen bonding capacity) or the 6-Boc analog (excessive MW 378.54 Da), CAS 1171920-61-8 offers a superior balance of intermolecular interaction capability and molecular size for obtaining diffraction-quality crystals of downstream synthetic intermediates.

Chemoselective Late-Stage Functionalization of Furo[3,2-b]pyridine Cores

The TBDMS group at C2 provides robust protection under a wide range of reaction conditions (organometallic couplings, oxidations, alkylations) that would otherwise compromise an unprotected C2-hydroxymethyl group, while the free C6-OH can be selectively derivatized [1]. This chemoselectivity profile makes CAS 1171920-61-8 particularly valuable for late-stage diversification strategies where a common advanced intermediate is elaborated into multiple final compounds, a workflow demonstrated in the furo[3,2-b]pyridine kinase inhibitor series where C6 diversification was critical for achieving CLK vs. HIPK selectivity [2].

Quote Request

Request a Quote for (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.